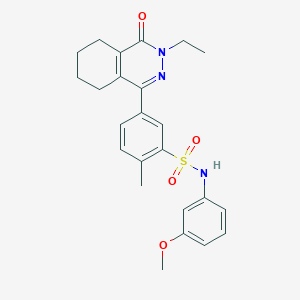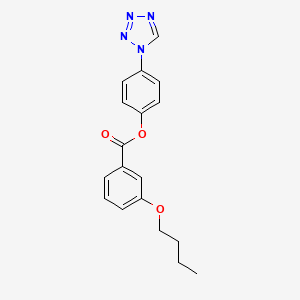
4-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-butoxibenzoato de 4-(1H-tetrazol-1-il)fenilo es un compuesto orgánico que presenta un anillo de tetrazol y una porción de butoxibenzoato. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, incluyendo la química medicinal, la ciencia de los materiales y la síntesis orgánica. El anillo de tetrazol es conocido por su estabilidad y su capacidad para participar en una variedad de reacciones químicas, lo que lo convierte en un componente valioso en el diseño de nuevas moléculas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-butoxibenzoato de 4-(1H-tetrazol-1-il)fenilo generalmente implica los siguientes pasos:
Formación del Anillo de Tetrazol: El anillo de tetrazol se puede sintetizar mediante una reacción de cicloadición entre un nitrilo orgánico y una azida.
Esterificación: El siguiente paso involucra la esterificación del 4-(1H-tetrazol-1-il)fenol con ácido 3-butoxibenzoico.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-butoxibenzoato de 4-(1H-tetrazol-1-il)fenilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El anillo de tetrazol se puede oxidar para formar N-óxidos de tetrazol.
Reducción: La reducción del anillo de tetrazol puede producir aminas u otras formas reducidas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se pueden usar agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del anillo de tetrazol puede producir N-óxidos de tetrazol, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
El 3-butoxibenzoato de 4-(1H-tetrazol-1-il)fenilo tiene varias aplicaciones de investigación científica:
Química Medicinal: Este compuesto se puede usar como un bloque de construcción para diseñar nuevos fármacos con posibles actividades anticancerígenas, antibacterianas y antivirales.
Ciencia de los Materiales: La estabilidad y la reactividad del anillo de tetrazol hacen que este compuesto sea útil en el desarrollo de nuevos materiales, como polímeros de coordinación y marcos metal-orgánicos.
Síntesis Orgánica: Sirve como un intermedio versátil en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción del 3-butoxibenzoato de 4-(1H-tetrazol-1-il)fenilo depende de su aplicación específica. En la química medicinal, el anillo de tetrazol puede imitar a los ácidos carboxílicos e interactuar con objetivos biológicos como enzimas y receptores. La porción de butoxibenzoato puede mejorar la lipofilicidad del compuesto, mejorando su capacidad para penetrar las membranas celulares .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-(1H-tetrazol-1-il)benzoico: Este compuesto presenta un anillo de tetrazol unido a una porción de ácido benzoico y se usa en aplicaciones similares.
3-Metoxibenzoato de 4-(1H-tetrazol-1-il)fenilo: Similar al derivado de butoxibenzoato, pero con un grupo metoxi, este compuesto tiene diferentes propiedades de solubilidad y reactividad.
Singularidad
El 3-butoxibenzoato de 4-(1H-tetrazol-1-il)fenilo es único debido a la combinación del anillo de tetrazol y la porción de butoxibenzoato. Esta combinación proporciona un equilibrio de estabilidad, reactividad y lipofilicidad, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-(tetrazol-1-yl)phenyl] 3-butoxybenzoate |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-11-24-17-6-4-5-14(12-17)18(23)25-16-9-7-15(8-10-16)22-13-19-20-21-22/h4-10,12-13H,2-3,11H2,1H3 |
Clave InChI |
KTHNUOVAUUXHCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


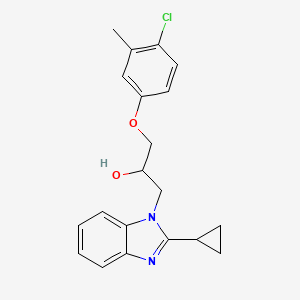
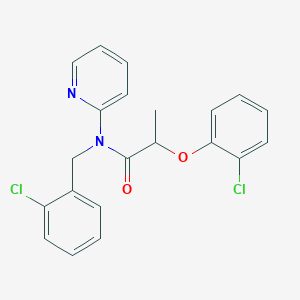
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11321079.png)
![N-(3-fluoro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11321081.png)
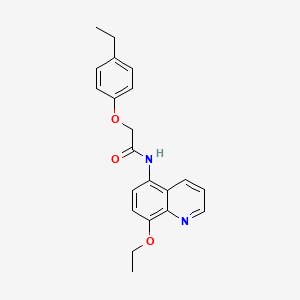
![2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11321091.png)
![methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11321101.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321116.png)
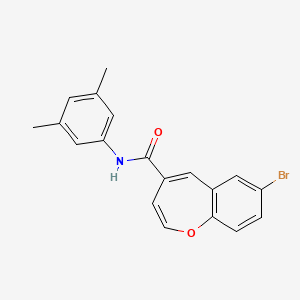
![N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321127.png)
![N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321133.png)

